molecular formula C36H46N4 B1677100 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine CAS No. 2683-82-1

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine

Cat. No. B1677100
CAS RN: 2683-82-1
M. Wt: 534.8 g/mol
InChI Key: HCIIFBHDBOCSAF-MUZKIALCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine, also known as Octaethylporphine, is a porphyrin derivative . It can be used in synthetic fiber oil agents such as polypropylene and polyester filament, where it exhibits anti-static, emulsifying, softening, and rust-proofing properties . It may play an important role in structures capable of photon upconversion .


Synthesis Analysis

The synthesis of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine involves metalation with different metals. For instance, it metalates with copper (II) to form 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper (II) . It also metalates with cobalt (II) to form 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt (II) .


Molecular Structure Analysis

The molecular structure of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine is available as a 2D Mol file . The empirical formula is C36H46N4 .


Chemical Reactions Analysis

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine can undergo various chemical reactions. For example, it metalates with copper (II) to form 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper (II), which was used to prepare a mixed adlayer with cobalt phthalocyanine, by immersing an Au (111) substrate . It also metalates with cobalt (II) to form 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt (II) .


Physical And Chemical Properties Analysis

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine has a molecular weight of 534.78 . It has a density of 1.063, a melting point of 322 °C, and a boiling point of 602.53°C (rough estimate) . The refractive index is estimated to be 1.7000 .

Scientific Research Applications

Surface Restructuring in Molecular Networks

Kim, Kim, and Park (2020) investigated the surface restructuring of domain structures containing 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine (H2OEP) driven by self-assembled octanoic acid on Au(111) surfaces. Their study utilized scanning tunneling microscopy to observe molecular adsorption/desorption and rearrangement of supramolecular architectures in real-time. This research provides insights into the dynamic surface behavior of H2OEP in molecular networks (Yongman Kim, Young-Jik Kim, & Jeong Y. Park, 2020).

Fluorescent Assay Platform for Nucleic Acid Detection

Zhai, Li, and Sun (2011) demonstrated the preparation of iron(III) chloride nanoparticles of 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine and their application as a fluorescent assay platform for nucleic acid detection. Their findings highlight the material's sensitivity and selectivity in detecting single-base mismatches, indicating its potential in genetic analysis (Junfeng Zhai, Hailong Li, & Xuping Sun, 2011).

Electrical Properties in Organic Devices

A study by Tan, Yeap, Chow, Schreiner, and Cheong (2014) explored the electrical properties of thin films of 2,3,7,8,12,13,17,18-octaethyl-21,23H-porphine and its copper variant, highlighting how different concentrations affect the molecular packing, arrangement order, and thickness, thereby impacting the electrical properties of the devices. This research is significant for the development of organic electronic devices (P. Tan, G. Yeap, W. Chow, R. Schreiner, & K. Cheong, 2014).

Phase Segregation in Thin Films

Eigner, Konold, and Massari (2009) investigated thephase segregation of 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine ruthenium(II)carbonyl (RuOEP) in thin films, using infrared and UV-visible spectroscopies, along with transmission electron microscopy. This study contributes to the understanding of how P3HT and RuOEP molecules in films become more heterogeneous over time, providing valuable insights for material science and film technology applications (A. Eigner, P. Konold, & A. Massari, 2009).

Radiochemical Studies for Tumor Imaging

Sanad, Gizawy, Motaleb, Ibrahim, and Saad (2021) conducted a study on radiolabeling 2,3,7,8,12,13,17,18-Octaethyl-21 H ,23 H -porphine (OEP) with technetium-99m using different reducing agents. They found high radiochemical yield and in vitro stability, suggesting potential applications in tumor imaging (M. Sanad, M. A. Gizawy, M. A. Motaleb, I. T. Ibrahim, & E. A. Saad, 2021).

Thermal Stability of Metalloporphyrins

Hai's (2001) research on the thermal stability and decomposition kinetics of metalloporphyrins, including variants of 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine, provides important data on the thermal behavior of these compounds, which is crucial for their applications in various fields, such as catalysis and material science (X. Hai, 2001).

Gas Sensing Properties

Cayci, Stanciu, Capan, Erdogan, Güner, Hristu, and Stanciu (2011) explored the gas sensing properties of Langmuir Blodgett thin films of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine. Their findings, particularly the relation between surface area and gas sensing response, are valuable for the development of sensitive gas sensors (D. Cayci, S. Stanciu, I. Capan, M. Erdogan, B. Güner, R. Hristu, & G. Stanciu, 2011).

properties

IUPAC Name

2,3,7,8,12,13,17,18-octaethyl-21,22-dihydroporphyrin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H46N4/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30/h17-20,37-38H,9-16H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIIGRBIXXECHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H46N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062589
Record name Octaethylporphyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine

CAS RN

2683-82-1
Record name 2,3,7,8,12,13,17,18-Octaetioporphyrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002683821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21H,23H-Porphine, 2,3,7,8,12,13,17,18-octaethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octaethylporphyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.403
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3,7,8,12,13,17,18-Octaetioporphyrin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD85YF7CEP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine
Reactant of Route 2
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine
Reactant of Route 3
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine
Reactant of Route 4
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine
Reactant of Route 5
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine
Reactant of Route 6
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine

Citations

For This Compound
503
Citations
RI Stefan-van Staden, MI Bogea, RM Ilie-Mihai… - Analytical and …, 2022 - Springer
Arginine has an important role in the metabolomics of gastric cancer. Two 3D enantioselective needle stochastic sensors based on the physical immobilization of 2,3,7,8,12,13,17,18-…
Number of citations: 5 link.springer.com
MH Sanad, MA Gizawy, MA Motaleb, IT Ibrahim… - Radiochemistry, 2021 - Springer
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine (OEP) was successfully radiolabeled with technetium-99m by direct technique using two different reducing agents: stannous chloride …
Number of citations: 14 link.springer.com
Y Kim, YJ Kim, JY Park - Langmuir, 2020 - ACS Publications
We report time-dependent surface restructuring of bicomponent domain structures of 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine (H 2 OEP) and cobalt(II) 2,3,7,8,12,13,17,18-…
Number of citations: 9 pubs.acs.org
PE Burrows, SR Forrest, TX Zhou… - Applied Physics Letters, 2000 - pubs.aip.org
We investigate the continuous operating lifetime of organic light emitting devices (OLEDs) using the phosphorescent dopant, 2,3,7,8,12,13,17,18- octaethyl -21H,23H- porphine …
Number of citations: 174 pubs.aip.org
MA Baldo, DF O'Brien, Y You, A Shoustikov, S Sibley… - Nature, 1998 - nature.com
The efficiency of electroluminescent organic light-emitting devices 1 , 2 can be improved by the introduction 3 of a fluorescent dye. Energy transfer from the host to the dye occurs via …
Number of citations: 549 www.nature.com
RI Stefan-van Staden, CC Negut, SS Gheorghe… - Analytical and …, 2021 - Springer
Two 3D stochastic microsensors based on single and multi-walled carbon nanotubes modified with 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine manganese (III) chloride were …
Number of citations: 10 link.springer.com
DF O'brien, MA Baldo, ME Thompson… - Applied Physics …, 1999 - pubs.aip.org
External quantum efficiencies of up to (5.6±0.1)% at low brightness and (2.2±0.1)% at 100 cd/m 2 are obtained from a red electrophosphorescent device containing the luminescent dye …
Number of citations: 120 pubs.aip.org
M Cocchi, V Fattori, D Virgili, C Sabatini… - Applied Physics …, 2004 - pubs.aip.org
High efficiency electrophosphorescence (EPH) in organic light-emitting devices was achieved employing a cyclometallated platinum [Pt(II)]-complexes-doped blend of N,N ′ -diphenyl- …
Number of citations: 89 pubs.aip.org
İ Çapan, Ç Tarımcı, R Çapan - Sensors and Actuators B: Chemical, 2010 - Elsevier
In the present study, we report about the Langmuir–Blodgett thin film fabrication and gas sensing properties of metal free 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine and its …
Number of citations: 56 www.sciencedirect.com
Y Miyake, H Tanaka, T Ogawa - Colloids and Surfaces A: Physicochemical …, 2008 - Elsevier
Two-dimensional crystals of [2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine] vanadium(IV) oxide and cobalt(II) (VOOEP and CoOEP, respectively) at the interface of 1-tetradecene …
Number of citations: 16 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.